molecular formula C9H12N2O B8767408 1-(2-Pyrazinyl)-3-methyl-1-butanone CAS No. 86461-64-5

1-(2-Pyrazinyl)-3-methyl-1-butanone

Cat. No.: B8767408
CAS No.: 86461-64-5
M. Wt: 164.20 g/mol
InChI Key: HRVZGJWXBPJXKU-UHFFFAOYSA-N
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Description

1-(2-Pyrazinyl)-3-methyl-1-butanone is an organic compound with the molecular formula C9H12N2O It is a derivative of butanone and pyrazine, characterized by the presence of a pyrazinyl group attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrazinyl)-3-methyl-1-butanone typically involves the reaction of 3-methylpyrazine with butanone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrazinyl)-3-methyl-1-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinyl ketones or acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include pyrazinyl alcohols, pyrazinyl ketones, and various substituted pyrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Pyrazinyl)-3-methyl-1-butanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Pyrazinyl)-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butanone, 3-methyl-1-pyrazinyl-
  • 1-Butanone, 2-methyl-1-pyrazinyl-
  • 1-Butanone, 3-ethyl-1-pyrazinyl-

Uniqueness

1-(2-Pyrazinyl)-3-methyl-1-butanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

86461-64-5

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-methyl-1-pyrazin-2-ylbutan-1-one

InChI

InChI=1S/C9H12N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3

InChI Key

HRVZGJWXBPJXKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=NC=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of oxalylchloride (2.65 mL, 3.92 g, 30.9 mmol) in dichloromethane (50 mL) was cooled to −60° C. and DMSO (4.4 mL, 4.82 g, 4.4 mL) was added while maintaining the temperature between −50 and −60° C. A solution of 3-methyl-1-(pyrazin-2-yl)butan-1-ol (4.66 g, 28.0 mmol) in dichloromethane (10 mL) was added and the mixture was stirred for 15 min at −60° C. Triethylamine (19.45 mL, 14.17 g, 140 mmol) was added (T≈−55° C.) and the mixture was allowed to reach room temperature. Water was added and the aqueous phase was extracted with dichloromethane. The combined organic layers were dried over MgSO4 and concentrated in vacuo. Column chromatography (silica, EtOAc/Heptane 1/9) afforded 3-methyl-1-(pyrazin-2-yl)butan-1-one as a dark yellow oil (4.3 g; 94%).
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
4.66 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
19.45 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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